N-Boc-DL-phenylalaninol

Descripción general

Descripción

N-Boc-DL-phenylalaninol is a chiral alcohol derived from phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the phenylalaninol molecule. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is widely used in the synthesis of biochemically active compounds and as an intermediate in various organic synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-DL-phenylalaninol typically involves the protection of the amine group of phenylalaninol with a Boc group. One common method is the reaction of phenylalaninol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-DL-phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

Oxidation: Formation of N-Boc-DL-phenylalaninal.

Reduction: Formation of N-Boc-DL-phenylalanine.

Deprotection: Formation of DL-phenylalaninol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Boc-DL-phenylalaninol is an amino acid derivative characterized by the following properties:

- CAS Number : 4530-18-1

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.309 g/mol

- IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

These properties facilitate its use in various chemical reactions and biological applications.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential as antiviral agents, particularly against HIV. A study highlighted the synthesis of dimerized phenylalanine derivatives (DPAs) based on the phenylalanine skeleton, which demonstrated improved antiviral activity compared to their monomer counterparts .

Case Study: Antiviral Activity

A series of DPAs were synthesized and evaluated for their efficacy against HIV-1. The compound Q-c4 exhibited an EC50 value of 0.57 μM, showcasing its potential as a therapeutic agent . The structure-activity relationship (SAR) analysis indicated that fluorinated derivatives enhanced antiviral potency while maintaining selectivity .

Antimycobacterial Activity

Recent research has identified this compound derivatives as promising candidates against Mycobacterium abscessus, a pathogen associated with multidrug-resistant infections. The compound MMV688845, derived from phenylalanine amides, showed significant activity with MIC90 values between 6.25 - 12.5 μM against various mycobacterial strains .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC90 (μM) | Activity Against |

|---|---|---|

| MMV688845 | 6.25 - 12.5 | Mycobacterium abscessus |

| AAP Derivative | Varies | Multi-drug resistant strains |

Synthesis of Peptides

This compound is widely utilized in peptide synthesis due to its protective Boc group, which allows for selective reactions without interfering with other functional groups. This application is crucial in developing peptides with specific biological activities.

Synthesis Example

The synthesis process typically involves the following steps:

- Protection of the amino group using the Boc group.

- Coupling reactions with other amino acids or derivatives.

- Deprotection to yield the final peptide product.

Structural Studies and Characterization

The compound has been instrumental in structural studies, including X-ray crystallography, which helps elucidate the conformation and interactions of phenylalanine derivatives with biological targets .

Mecanismo De Acción

The mechanism of action of N-Boc-DL-phenylalaninol involves its role as a precursor in the synthesis of biochemically active compounds. The Boc protecting group allows for selective reactions at the hydroxyl group or the amine group, facilitating the synthesis of complex molecules. The compound can interact with various molecular targets and pathways, depending on the specific application and the nature of the synthesized product .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-L-phenylalaninol: Similar structure but with a specific stereochemistry (L-enantiomer).

N-Boc-D-phenylalaninol: The D-enantiomer of the compound.

N-Boc-L-phenylalaninal: An aldehyde derivative of N-Boc-L-phenylalaninol.

N-Boc-D-phenylalaninal: An aldehyde derivative of N-Boc-D-phenylalaninol

Uniqueness

N-Boc-DL-phenylalaninol is unique due to its racemic mixture, which contains both D- and L-enantiomers. This property makes it versatile for various synthetic applications, as it can be used to produce both enantiomers of a target molecule. Additionally, the presence of the Boc protecting group provides stability and selectivity during chemical reactions .

Actividad Biológica

N-Boc-DL-phenylalaninol is a chiral alcohol derived from phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through several methods, typically involving the protection of the amine group of phenylalanine with a Boc group. The compound can undergo various reactions, such as oxidation, reduction, and substitution, making it versatile for synthetic applications in biochemistry.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group oxidation to form ketones or aldehydes | PCC, Dess-Martin periodinane |

| Reduction | Reduction to form corresponding amines | LiAlH4, NaBH4 |

| Deprotection | Removal of the Boc group to yield free amine | TFA, HCl |

Biological Activity

This compound exhibits significant biological activities that make it valuable in research and therapeutic contexts. Its primary applications include:

- Synthesis of Bioactive Compounds : It serves as a building block in the synthesis of peptides and proteins, particularly those incorporating phenylalanine residues.

- Antiviral Activity : Recent studies have indicated that derivatives of this compound may possess antiviral properties. For instance, compounds derived from N-Boc-phenylalanine have shown promising results against HIV by disrupting capsid-host factor interactions and promoting capsid misassembly .

Case Study: Antiviral Properties

A study published in December 2023 highlighted two compounds derived from N-Boc-phenylalanine that exhibited enhanced antiviral activity against HIV-1 and HIV-2. These compounds demonstrated a dual-stage inhibition profile, significantly outperforming existing antiviral agents in both early and late stages of viral replication .

The mechanism by which this compound exerts its biological effects largely revolves around its role as a precursor in the synthesis of various bioactive molecules. The Boc protecting group allows for selective reactions at the hydroxyl or amine groups, facilitating the construction of complex structures that can interact with multiple biological targets.

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Compounds synthesized from this compound can act as enzyme inhibitors. |

| Antiviral Activity | Disruption of viral capsid assembly through interaction with host factors. |

Research Findings

Recent literature has expanded on the potential applications of this compound in drug design and synthesis:

- Antifungal Activity : Research has explored its derivatives' antifungal properties, indicating potential applications in treating fungal infections .

- Anticancer Properties : Studies have reported that dipeptide mimetics derived from phenylalanine exhibit broad-spectrum antibacterial activity and significant antineoplastic effects .

Propiedades

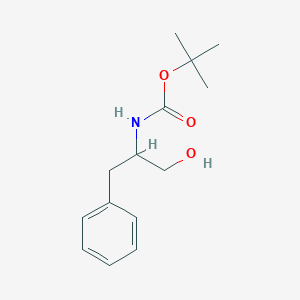

IUPAC Name |

tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338006 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145149-48-0 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.